

forced degradation studies ertugliflozin ICH guidelines

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Compound Focus: Ertugliflozin

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Ertugliflozin Degradation Profile & Conditions

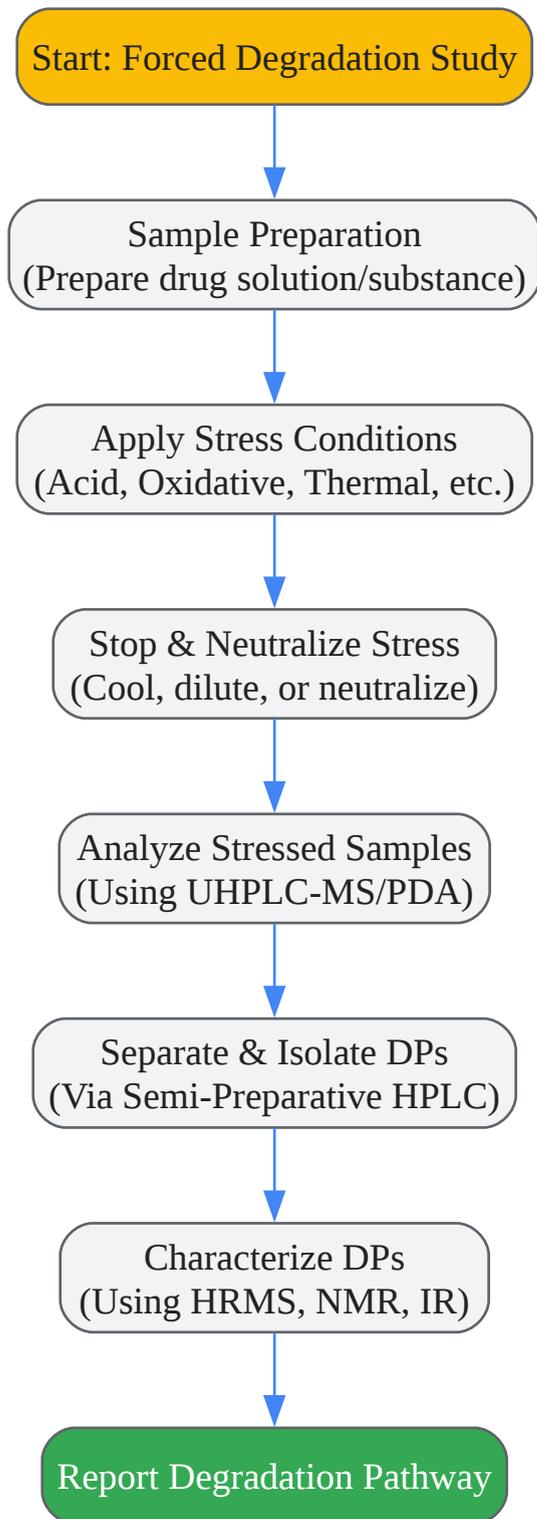
Ertugliflozin is relatively stable under thermal, photolytic, and neutral/alkaline conditions, but shows significant degradation under **acidic** and **oxidative** stress [1] [2]. The table below summarizes the key degradation products and recommended stress conditions based on recent studies.

Stress Condition	Degradation Observed	Key Degradation Products Formed	Recommended Conditions (from recent studies)
Acid Hydrolysis	Considerable degradation [1] [2]	Four degradation products (DP1, DP2, DP3, DP4) [1] [2]	Use 2N HCl, reflux at 60°C for 30 minutes [3].
Oxidative Hydrolysis	Considerable degradation [1] [2]	One primary degradation product (DP5) [1] [2]	Use 20% H ₂ O ₂ , leave at 60°C for 30 minutes [3].
Alkali Hydrolysis	Stable/No significant degradation [1] [2]	Not Applicable	Use 2N NaOH, reflux at 60°C for 30 minutes (for testing stability) [3].

Stress Condition	Degradation Observed	Key Degradation Products Formed	Recommended Conditions (from recent studies)
Thermal Degradation	Stable/No significant degradation [1] [2]	Not Applicable	Place solid sample in oven at 105°C for 6 hours [3].
Photolytic Degradation	Stable/No significant degradation [1] [2]	Not Applicable	Expose sample to UV light in a photostability chamber for 7 days or 200 W h/m ² [3].
Neutral Hydrolysis	Stable/No significant degradation [1] [2]	Not Applicable	Reflux in water for 6 hours at 60°C [3].

Experimental Workflow for Forced Degradation Studies

The following diagram outlines a systematic workflow for conducting forced degradation studies, from sample preparation to the identification of degradation products.



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Sample Preparation

- **Drug Concentration:** A concentration of **1 mg/mL** is typically recommended for forced degradation studies to ensure minor decomposition products are detectable [4].
- **Solvent:** Use a mixture of water and acetonitrile (50:50, v/v) as the diluent [3].

Analytical Method for Separation and Identification

A stability-indicating method must effectively separate **Ertugliflozin** from its degradation products.

- **Technique:** Ultra-High-Performance Liquid Chromatography coupled with a Mass Spectrometer (UHPLC-MS) and Photo Diode Array (PDA) detector [2].
- **Column:** Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 μm) [2].
- **Mobile Phase:** A gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) [2].
- **Flow Rate:** 0.4 mL/min [2].
- **Column Temperature:** 35°C [2].
- **Detection:** PDA detector and Mass Spectrometer with scan mode from 100 to 1200 Daltons [2].

Troubleshooting FAQs

Q1: My experiment is not producing sufficient degradation (5-10%) even under harsh conditions.

What should I do?

- **Verify Drug Authenticity:** Confirm the source and purity of your **Ertugliflozin** active pharmaceutical ingredient (API).
- **Review Conditions:** For acid hydrolysis, ensure you are using adequate acid strength (e.g., 1-2N HCl) and elevated temperature (e.g., 60°C) for a sufficient duration (30 mins to a few hours) [4] [3]. For oxidation, 3-20% H₂O₂ at room temperature or 60°C is effective [4] [3].
- **Check for Stabilizers:** If working with a tablet formulation, excipients might have a stabilizing effect. Repeating the study on the pure API can isolate this variable.

Q2: I am facing poor peak shape or resolution when separating the drug from its degradation products. How can I improve the chromatographic method?

- **Optimize Mobile Phase:** Try different buffer systems (e.g., formic acid, ammonium formate, ammonium bicarbonate) and pH values to improve separation and peak shape [2].
- **Adjust Gradient Program:** Fine-tune the organic solvent gradient to achieve better resolution between closely eluting peaks. A published method achieves separation of **Ertugliflozin** and five DPs in just 4 minutes [2].

- **Consider Column Chemistry:** If a C18 column does not provide sufficient resolution, test other column chemistries like phenyl or C8 [2].

Q3: How do I confirm the structure of an unknown degradation product?

- **Use Hyphenated Techniques:** LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) provides accurate mass measurements, which are crucial for determining the elemental composition and proposing a structure [5] [1].
- **Isolate the Degradant:** Use semi-preparative HPLC to isolate a pure sample of the degradation product [1] [2].
- **Perform Structural Elucidation:** Conduct comprehensive NMR spectroscopy (1H, 13C, and 2D experiments) on the isolated fraction for concrete structural confirmation [1] [2].

Q4: The regulatory guidelines are general. How much degradation is considered sufficient for method validation? While ICH guidelines do not specify exact limits, a consensus among scientists is that **5% to 20% degradation** is acceptable for validating stability-indicating methods [4]. A degradation level of around **10%** is often considered optimal for challenging the analytical method [4] [6].

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